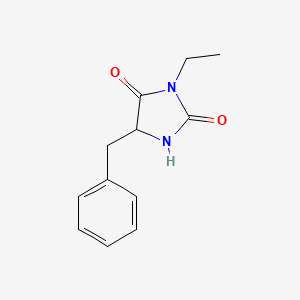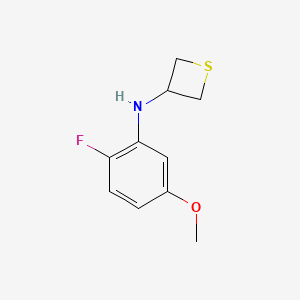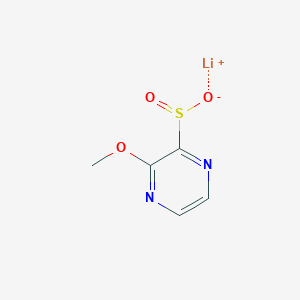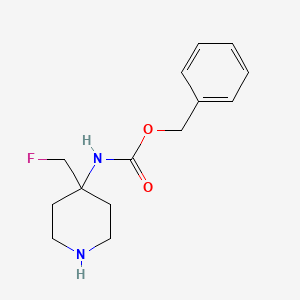
2-(4,6-Difluoropyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Difluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing characteristics, making these compounds less reactive than their chlorinated and brominated analogues .
Métodos De Preparación
The synthesis of 2-(4,6-Difluoropyridin-3-yl)acetic acid typically involves the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These compounds are treated with sodium methoxide to yield intermediates, which are then subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
2-(4,6-Difluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various organoboron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4,6-Difluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Difluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The electron-withdrawing fluorine atoms influence the compound’s reactivity and binding affinity to various biological targets. This can result in altered enzyme activity, receptor binding, or other molecular interactions that contribute to its biological effects .
Comparación Con Compuestos Similares
2-(4,6-Difluoropyridin-3-yl)acetic acid can be compared with other fluorinated pyridines such as 2,6-difluoropyridine and 3,5-difluoro-2,4,6-triazidopyridine. These compounds share similar fluorine substitution patterns but differ in their specific chemical and biological properties . The unique combination of fluorine atoms in this compound imparts distinct characteristics that make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H5F2NO2 |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
2-(4,6-difluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
Clave InChI |
FAGMLSUGNLRCSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)



![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)




![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)

![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)
![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)
